molecular formula C5H9NO2S B14746650 n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide CAS No. 1599-35-5

n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide

Cat. No.: B14746650
CAS No.: 1599-35-5
M. Wt: 147.20 g/mol
InChI Key: UKFZZEHICMCYPK-UHFFFAOYSA-N
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Description

n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide: is a chemical compound with the molecular formula C5H9NO2S and a molecular weight of 147.198 g/mol . This compound is known for its unique structure, which includes a thietane ring with a sulfone group and a dimethylamine substituent. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide typically involves the reaction of thietane 1,1-dioxide with dimethylamine. One common method includes the dichlorination of thietane 1,1-dioxide followed by dehydrochlorination . The reaction conditions often involve the use of carbanions, amines, alcohols, and thiols to give 3-substituted thietane or 2H-thiete 1,1-dioxides .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide involves its interaction with molecular targets through its sulfone and dimethylamine groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of cellular pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a thietane ring with a sulfone group and a dimethylamine substituent. This structure imparts distinctive chemical properties and reactivity, making it valuable in various scientific research applications .

Properties

CAS No.

1599-35-5

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

N,N-dimethyl-1,1-dioxo-2H-thiet-3-amine

InChI

InChI=1S/C5H9NO2S/c1-6(2)5-3-9(7,8)4-5/h3H,4H2,1-2H3

InChI Key

UKFZZEHICMCYPK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CS(=O)(=O)C1

Origin of Product

United States

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